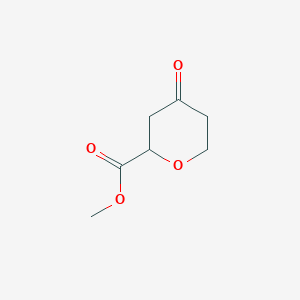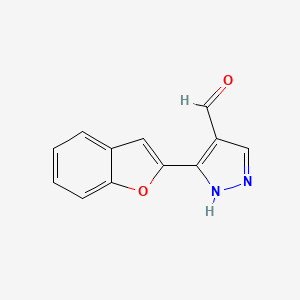
3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
“3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a benzofuran moiety. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .Chemical Reactions Analysis
The compound “this compound” can be used as a precursor for the synthesis of a series of novel heterocycles by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives .Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
- This compound serves as a precursor for synthesizing a range of novel heterocycles. By reacting with different chemicals like 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides, it yields new compounds. These synthesized products are structurally confirmed through spectroscopic methods, including X-ray crystal structures, indicating its versatility in producing diverse molecular architectures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antitumor Activities
- Derivatives of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and studied for their antitumor properties. These derivatives undergo cyclocondensation reactions to form compounds with potential antitumor activities. Preliminary studies, including molecular docking, have suggested some of these compounds as inhibitors of key enzymes like thymidylate synthase. Additionally, their cytotoxic activities have been evaluated against liver carcinoma cell lines, comparing them to standard drugs like 5-fluorouracil (El-Zahar et al., 2011).
Antimicrobial and Antioxidant Properties
- Functionalized derivatives containing the this compound moiety have shown significant antimicrobial and antioxidant activities. These compounds, synthesized through a series of reactions, exhibit various degrees of antimicrobial activity against pathogens and demonstrate antioxidant properties comparable to standards like butylated hydroxy anisole (BHA). This suggests their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the compound “3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” may have potential applications in drug discovery and development.
Mécanisme D'action
- The primary target of benzofuran-pyrazole aldehyde is not explicitly mentioned in the literature. However, we know that benzofuran compounds, in general, have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Target of Action
Biochemical Pathways
- The compound’s effects may involve multiple pathways. For instance:
- Benzofuran derivatives have been investigated for their potential as anticancer agents . They may interfere with cell cycle progression, DNA replication, or protein synthesis. Benzofuran compounds could disrupt bacterial cell membranes or inhibit essential enzymes. Benzofuran derivatives may scavenge free radicals and protect against oxidative stress.
Its diverse biological activities make it an intriguing compound for future investigations . 🌟
Analyse Biochimique
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, a complex benzofuran derivative has been found to have anti-hepatitis C virus activity
Cellular Effects
Some benzofuran derivatives have been found to have cytotoxic activity in various cancer cell lines . They have been shown to have pro-oxidative effects and increase reactive oxygen species in cancer cells
Molecular Mechanism
Some benzofuran derivatives have been found to have proapoptotic properties, confirmed through the Caspase-Glo 3/7 assay
Propriétés
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKJWRMPVVNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


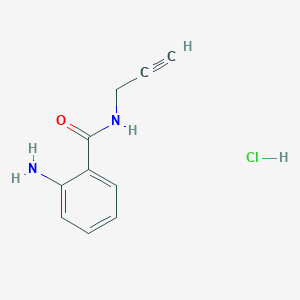

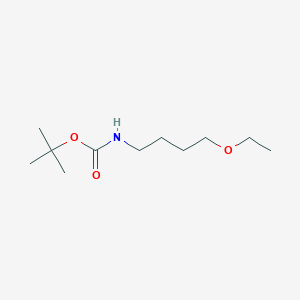
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)
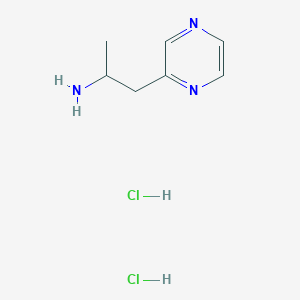

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)
![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
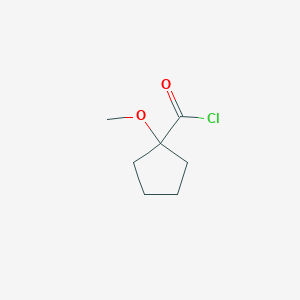
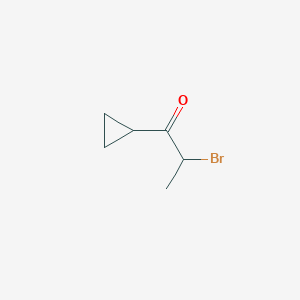


![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
